molecular formula C5H4O2 B583400 Furfural-d4 (Stabilized with BHT) CAS No. 1219803-80-1

Furfural-d4 (Stabilized with BHT)

Cat. No.: B583400
CAS No.: 1219803-80-1
M. Wt: 100.109
InChI Key: HYBBIBNJHNGZAN-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furfural-d4 is the labeled form of Furfural, a fermentation inhibitor.

Biochemical Analysis

Biochemical Properties

Furfural-d4 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms. For instance, Furfural-d4 can act as an enzyme inhibitor, affecting the activity of certain enzymes .

Cellular Effects

The effects of Furfural-d4 on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, different concentrations of Furfural-d4 exert different effects on mitochondria: low-dose Furfural-d4 reduces reactive oxygen species (ROS) production, maintains mitochondrial transmembrane potential, and inhibits apoptosis pathway activation, while high-dose Furfural-d4 leads to the opposite effects .

Molecular Mechanism

The molecular mechanism of action of Furfural-d4 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Furfural-d4 exerts its effects at the molecular level, which can be attributed to its highly functionalized molecular structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furfural-d4 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Furfural-d4 vary with different dosages in animal models. Low-dose Furfural-d4 reduced ethanol-induced toxicity in the liver, suggesting that consuming food or beverages containing the appropriate level of Furfural-d4 when drinking alcohol may be a convenient and useful way to prevent Alcohol-associated liver disease (ALD) .

Metabolic Pathways

Furfural-d4 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Furfural-d4 within cells and tissues involve interactions with transporters or binding proteins

Properties

IUPAC Name

deuterio-(3,4,5-trideuteriofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBBIBNJHNGZAN-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furfural-d4 (Stabilized with BHT)
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Reactant of Route 5
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Reactant of Route 6
Furfural-d4 (Stabilized with BHT)

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